molecular formula C2Cl2F4O2S B1626163 2-Chloro-1,1,2,2-tetrafluoro-ethanesulfonyl chloride CAS No. 89740-40-9

2-Chloro-1,1,2,2-tetrafluoro-ethanesulfonyl chloride

Cat. No.: B1626163
CAS No.: 89740-40-9
M. Wt: 234.98 g/mol
InChI Key: MMAXEXCJVVINKX-UHFFFAOYSA-N
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Description

2-Chloro-1,1,2,2-tetrafluoro-ethanesulfonyl chloride is a chemical compound with the CAS Number: 89740-40-9 and a molecular weight of 234.99 . It is a colorless to yellow liquid and has a molecular formula of C2Cl2F4O2S .


Molecular Structure Analysis

The molecule contains a total of 10 bonds, including 10 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, and 1 sulfone .

Scientific Research Applications

  • Synthesis and Thermolysis Applications : The compound is utilized in various synthesis reactions. For instance, King and Khemani (1985) explored the synthesis and thermolysis of related sulfonyl chlorides, demonstrating its use in creating specific chemical structures through thermal processes (King & Khemani, 1985).

  • Radical Addition Reactions : Tang and Dolbier (2015) discussed the use of fluoroalkylsulfonyl chlorides in Cu-catalyzed atom transfer radical addition reactions with electron-deficient alkenes. This shows its application in creating fluorinated radicals and fluoroalkyl groups in organic synthesis (Tang & Dolbier, 2015).

  • Chain Lengthening Reactions : Research by Roesky and Thiel (1984) on tetrafluoro-1,2-ethanedisulfenyl dichloride, a related compound, demonstrates its reaction with hydrogen peroxide leading to chain lengthening. This indicates its role in extending molecular chains under specific conditions (Roesky & Thiel, 1984).

  • Environmental Applications : The compound's derivatives have been studied for environmental applications. Ruan et al. (2015) investigated novel polyfluorinated ether sulfonates, indicating its relevance in understanding environmental contaminants (Ruan et al., 2015).

  • Chemical Transformation Methods : Mukaiyama, Shoda, and Watanabe (1977) explored a method using a related sulfonyl chloride for transforming alcohols to alkyl chlorides, showcasing its utility in chemical transformations (Mukaiyama et al., 1977).

Safety and Hazards

2-Chloro-1,1,2,2-tetrafluoro-ethanesulfonyl chloride is corrosive . The hazard statements include H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Properties

IUPAC Name

2-chloro-1,1,2,2-tetrafluoroethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Cl2F4O2S/c3-1(5,6)2(7,8)11(4,9)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMAXEXCJVVINKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)Cl)(F)(F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Cl2F4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70530521
Record name 2-Chloro-1,1,2,2-tetrafluoroethane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70530521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89740-40-9
Record name 2-Chloro-1,1,2,2-tetrafluoroethane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70530521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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